

An In-depth Technical Guide to 2-(4-Pyridyl)malondialdehyde: Synthesis and Properties

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Compound of Interest

Compound Name: 2-(4-Pyridyl)malondialdehyde

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Abstract

This technical guide provides a comprehensive overview of **2-(4-Pyridyl)malondialdehyde**, a heterocyclic derivative of malondialdehyde. The document details its chemical and physical properties, outlines a proposed synthetic pathway, and discusses its potential reactivity based on the chemistry of related compounds. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

2-(4-Pyridyl)malondialdehyde is a beige to brown powder.^[1] It is slightly soluble in water.^[1] Due to its high melting point, it is expected to be a stable solid under standard conditions.

Table 1: Physicochemical Properties of **2-(4-Pyridyl)malondialdehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂	[2]
Molecular Weight	149.15 g/mol	[1][2]
CAS Number	51076-46-1	[1][3]
Melting Point	>320.0°C	[1]
Appearance	Beige to Brown Powder	[1]
Solubility	Slightly soluble in water	[1]
IUPAC Name	2-(pyridin-4-yl)propanedial	[2]
Synonyms	2-(4-pyridinyl)malonaldehyde, Propanedial, 4-pyridinyl-	[2][3]

Synthesis of 2-(4-Pyridyl)malondialdehyde

A detailed, peer-reviewed experimental protocol for the synthesis of **2-(4-Pyridyl)malondialdehyde** is not readily available in the surveyed literature. However, based on established organic chemistry principles, a plausible synthetic route is the Vilsmeier-Haack reaction.[4][5][6][7][8] This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][8]

The proposed synthesis would involve the formylation of a 4-pyridylacetic acid derivative. The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5][6][7] This electrophilic reagent would then react with the enol or enolate form of the 4-pyridylacetic acid derivative to introduce the two formyl groups.

Figure 1: Proposed synthesis of **2-(4-Pyridyl)malondialdehyde**.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of **2-(4-Pyridyl)malondialdehyde** via the Vilsmeier-Haack reaction. This protocol is for illustrative purposes and would require optimization.

Materials:

- 4-Pyridylacetic acid hydrochloride
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium acetate
- Water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment

Procedure:

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise while maintaining the temperature below 10°C . Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
- **Reaction with Substrate:** Dissolve 4-pyridylacetic acid hydrochloride in DMF and add it to the Vilsmeier reagent.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to $60\text{--}80^\circ\text{C}$ for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with dichloromethane (DCM).

- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

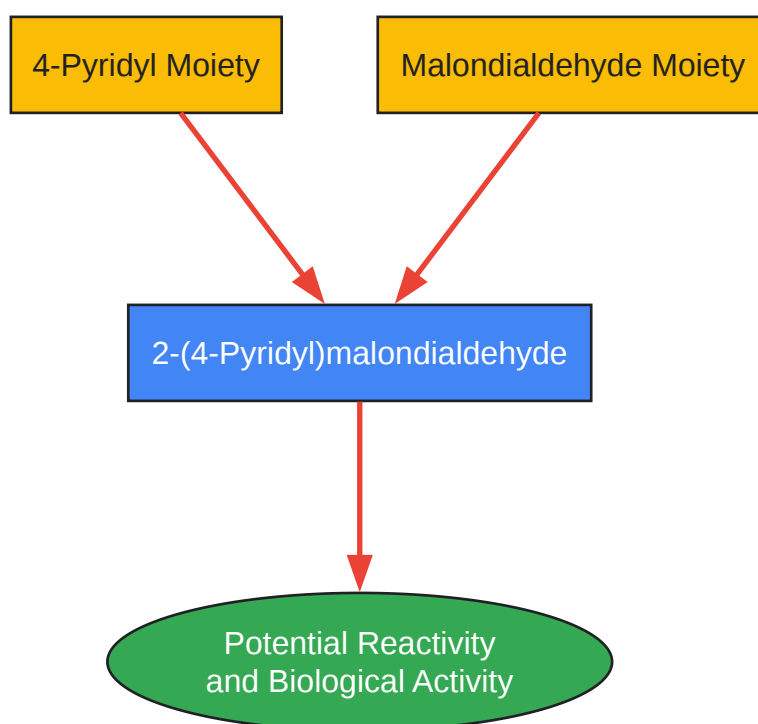
Spectroscopic Properties

Detailed experimental spectroscopic data such as ^1H NMR and ^{13}C NMR for **2-(4-Pyridyl)malondialdehyde** are not available in the reviewed literature. However, a commercial supplier confirms the availability of an authentic infrared (IR) spectrum for this compound.^[1]

Reactivity and Potential Applications

The reactivity of **2-(4-Pyridyl)malondialdehyde** is dictated by the presence of the pyridine ring and the two aldehyde functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The malondialdehyde moiety is known to exist in equilibrium with its enol tautomer, which can act as a nucleophile or an electrophile.

Malondialdehyde (MDA), the parent compound, is a well-known biomarker of oxidative stress and lipid peroxidation.^{[9][10][11][12][13]} It is a reactive electrophile that can form adducts with proteins and DNA, leading to cellular damage.^{[10][11]} The introduction of a pyridyl group could modulate this reactivity and introduce new biological activities.



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Figure 2: Factors influencing the reactivity of the compound.

Given the prevalence of the pyridine scaffold in medicinal chemistry, **2-(4-Pyridyl)malondialdehyde** could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. However, to date, no specific studies on its biological activity or its involvement in signaling pathways have been found in the public domain. This represents a significant area for future research.

Conclusion

2-(4-Pyridyl)malondialdehyde is a readily characterizable compound with a high melting point and slight solubility in water. While a specific, detailed synthesis protocol is not currently published, the Vilsmeier-Haack reaction presents a highly plausible route for its preparation. The lack of available NMR data and biological studies highlights a gap in the scientific literature. The unique combination of a pyridine ring and a malondialdehyde functional group suggests that this compound could be a valuable tool for chemical synthesis and a candidate for biological screening in various drug discovery programs. Further research is warranted to fully elucidate its properties and potential applications.

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